molecular formula C16H15FO B1327441 2'-Fluoro-3-(4-methylphenyl)propiophenone CAS No. 898768-97-3

2'-Fluoro-3-(4-methylphenyl)propiophenone

Cat. No.: B1327441
CAS No.: 898768-97-3
M. Wt: 242.29 g/mol
InChI Key: NXAPXJAOMSOFSA-UHFFFAOYSA-N
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Description

2’-Fluoro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H15FO It is characterized by the presence of a fluorine atom at the 2’ position and a methyl group at the 4 position of the phenyl ring attached to the propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2-Fluorobenzoyl chloride and 4-methylacetophenone.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

    Procedure: The 2-fluorobenzoyl chloride is added dropwise to a solution of 4-methylacetophenone and aluminum chloride in dichloromethane. The mixture is stirred at low temperature, followed by quenching with water and extraction of the product.

Industrial Production Methods: Industrial production of 2’-Fluoro-3-(4-methylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2’-fluoro-3-(4-methylphenyl)benzoic acid.

    Reduction: Formation of 2’-fluoro-3-(4-methylphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Fluoro-3-(4-methylphenyl)propiophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

    4-Methylpropiophenone: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluoropropiophenone: Lacks the methyl group, affecting its reactivity and applications.

    3-(4-Methylphenyl)propiophenone: Lacks the fluorine atom, leading to variations in its chemical behavior.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAPXJAOMSOFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644136
Record name 1-(2-Fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-97-3
Record name 1-(2-Fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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